molecular formula C15H13N3O5S B12468287 5,6-dimethyl-2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

5,6-dimethyl-2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B12468287
M. Wt: 347.3 g/mol
InChI Key: BAFQZHWZASALAK-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that features a unique combination of functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DIMETHYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Moiety: This involves the nitration of a suitable precursor to introduce the nitro group.

    Construction of the Thienopyrimidine Core: This step involves the cyclization of appropriate intermediates under controlled conditions.

    Final Assembly: The final step involves coupling the benzodioxole moiety with the thienopyrimidine core under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-DIMETHYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced at different positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5,6-DIMETHYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-DIMETHYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    4,6-DIMETHYL-2-THIOLPYRIMIDINE: Shares the thienopyrimidine core but lacks the benzodioxole moiety.

    1- (2-HYDROXYETHYL)-3,3-DIMETHYLINDOLINO-6’-NITROBENZOPYRYLOSPIRAN: Contains a similar nitrobenzodioxole structure but differs in the core scaffold.

Uniqueness

5,6-DIMETHYL-2-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,3H-THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H13N3O5S

Molecular Weight

347.3 g/mol

IUPAC Name

5,6-dimethyl-2-(6-nitro-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H13N3O5S/c1-6-7(2)24-15-12(6)14(19)16-13(17-15)8-3-10-11(23-5-22-10)4-9(8)18(20)21/h3-4,13,17H,5H2,1-2H3,(H,16,19)

InChI Key

BAFQZHWZASALAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(N2)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C

Origin of Product

United States

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